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Compound of Interest

Compound Name: Asteltoxin

Cat. No.: B162491 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative analysis of the inhibitory effects of various Astel-toxin analogs. It includes a

summary of quantitative inhibitory data, detailed experimental protocols for key assays, and

visualizations of the primary signaling pathway affected by this class of mycotoxins.

Asteltoxins are a group of mycotoxins produced by various fungi, including species of

Aspergillus and Emericella.[1][2] These compounds are potent inhibitors of mitochondrial F1F0-

ATPase (also known as ATP synthase), the enzyme responsible for the majority of cellular ATP

production.[1][2] By targeting this crucial enzyme, asteltoxins disrupt cellular energy

metabolism, leading to a range of biological effects, including antiviral, insecticidal, and

antiproliferative activities.[1] This guide offers a comparative overview of the known inhibitory

activities of different asteltoxin analogs.

Quantitative Inhibitory Data
The inhibitory potency of asteltoxin analogs has been evaluated against various biological

targets. The following table summarizes the available quantitative data, primarily as half-

maximal inhibitory concentration (IC50) and lethal dose (LD50) values. It is important to note

that a direct comparative study of a comprehensive set of asteltoxin analogs against their

primary target, mitochondrial F1F0-ATPase, is not readily available in the current literature. The

data presented here is compiled from various studies focusing on different biological activities.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b162491?utm_src=pdf-interest
https://www.benchchem.com/product/b162491?utm_src=pdf-body
https://www.researchgate.net/figure/Asteltoxin-suppresses-cellular-ATP-levels-and-induces-AMPK-mediated-mTORC1-inactivation_fig3_360151605
https://www.mdpi.com/2673-8007/3/3/42
https://www.researchgate.net/figure/Asteltoxin-suppresses-cellular-ATP-levels-and-induces-AMPK-mediated-mTORC1-inactivation_fig3_360151605
https://www.mdpi.com/2673-8007/3/3/42
https://www.benchchem.com/product/b162491?utm_src=pdf-body
https://www.researchgate.net/figure/Asteltoxin-suppresses-cellular-ATP-levels-and-induces-AMPK-mediated-mTORC1-inactivation_fig3_360151605
https://www.benchchem.com/product/b162491?utm_src=pdf-body
https://www.benchchem.com/product/b162491?utm_src=pdf-body
https://www.benchchem.com/product/b162491?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Asteltoxin
Analog

Target/Assay
Organism/Cell
Line

Inhibitory
Concentration

Reference

Asteltoxin A
Influenza Virus

H1N1
-

IC50: >0.54 ±

0.06 µM
[1]

Influenza Virus

H3N2
-

IC50: 0.84 ± 0.02

µM
[1]

Isoasteltoxin
Influenza Virus

H1N1
-

IC50: 0.23 ± 0.05

µM
[1]

Influenza Virus

H3N2
-

IC50: 0.66 ± 0.09

µM
[1]

Asteltoxin H
Insecticidal

Activity

Lucilia sericata

(prepupae)

LD50: 0.94

µg/mg
[1]

Diasteltoxin A

Thioredoxin

Reductase

(TrxR)

-
IC50: 12.8 ± 0.8

µM
[1]

Human Lung

Cancer
H1299 - [1]

Human Breast

Cancer
MCF7 - [1]

Diasteltoxin B

Thioredoxin

Reductase

(TrxR)

-
IC50: 11.1 ± 0.2

µM
[1]

Human Lung

Cancer
H1299 - [1]

Human Breast

Cancer
MCF7 - [1]

Diasteltoxin C

Thioredoxin

Reductase

(TrxR)

-
IC50: 7.2 ± 0.2

µM
[1]
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Human Lung

Cancer
H1299 - [1]

Human Breast

Cancer
MCF7 - [1]

Avertoxin B

Human

Acetylcholinester

ase

- IC50: 14.9 µM [1]

Signaling Pathway
The primary mechanism of action for asteltoxins is the inhibition of mitochondrial ATP

synthesis.[1][2] This disruption of cellular energy homeostasis triggers a cascade of

downstream signaling events. A key pathway affected is the AMP-activated protein kinase

(AMPK) signaling pathway, which acts as a central regulator of cellular energy status.

Inhibition of F1F0-ATPase by asteltoxin leads to a decrease in cellular ATP levels and a

corresponding increase in the AMP/ATP ratio. This change is sensed by AMPK, leading to its

activation. Activated AMPK, in turn, phosphorylates and inhibits the mammalian target of

rapamycin complex 1 (mTORC1), a key regulator of cell growth and proliferation.[1] This

signaling cascade is depicted in the following diagram.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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